molecular formula C10H9BrN2O B3004363 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile CAS No. 2288709-78-2

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile

Cat. No.: B3004363
CAS No.: 2288709-78-2
M. Wt: 253.099
InChI Key: ZWOQBXZHVARQNK-UHFFFAOYSA-N
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Description

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, a formyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino and formyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the nitrile group produces an amine.

Scientific Research Applications

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-(dimethylamino)-3-formylbenzonitrile exerts its effects involves interactions with specific molecular targets. The bromine atom and the dimethylamino group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The formyl group can act as an electrophile, facilitating reactions with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(dimethylamino)benzaldehyde: Similar structure but lacks the nitrile group.

    2-Bromo-4-(dimethylamino)aniline: Contains an amino group instead of a formyl group.

    2-Bromo-4’-(dimethylamino)acetophenone: Contains an acetophenone moiety instead of a benzonitrile group.

Uniqueness

2-Bromo-4-(dimethylamino)-3-formylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-(dimethylamino)-3-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13(2)9-4-3-7(5-12)10(11)8(9)6-14/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOQBXZHVARQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)C#N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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